

GSK269962A solubility and stock solution preparation guide

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Compound of Interest

Compound Name: GSK269962A

Cat. No.: B1339534

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Application Notes and Protocols: GSK269962A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK1 and ROCK2), with IC₅₀ values of 1.6 nM and 4 nM, respectively.[1][2][3] Its selectivity for ROCK over other serine/threonine kinases is greater than 30-fold. These characteristics make **GSK269962A** a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of **GSK269962A**, along with a diagram of the relevant signaling pathway to guide experimental design.

Physicochemical Properties and Solubility

GSK269962A is a synthetic organic molecule with the following properties:

Property	Value
Molecular Weight	570.6 g/mol [2]
Formula	C29H30N8O5[2]
Appearance	Yellow solid[2]
Purity	≥98% (HPLC)
CAS Number	850664-21-0[2]

The solubility of **GSK269962A** in common laboratory solvents is summarized below. It is important to note that solubility can vary between different sources and batches.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	57.1 - 100[1][2]	100.07 - 164.72[1][2]	Use fresh, moisture-free DMSO. Sonication or gentle warming may aid dissolution.[1][2][4]
Ethanol	5.71 - 28[1][2]	10 - 10.52[2]	Gentle warming and sonication are recommended to achieve maximum solubility.[2]
Water	Insoluble or slightly soluble (<1 mg/mL)[1][2]	-	

Stock Solution Preparation

Materials:

- **GSK269962A** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile polypropylene tubes
- Vortex mixer
- Sonicator (optional)

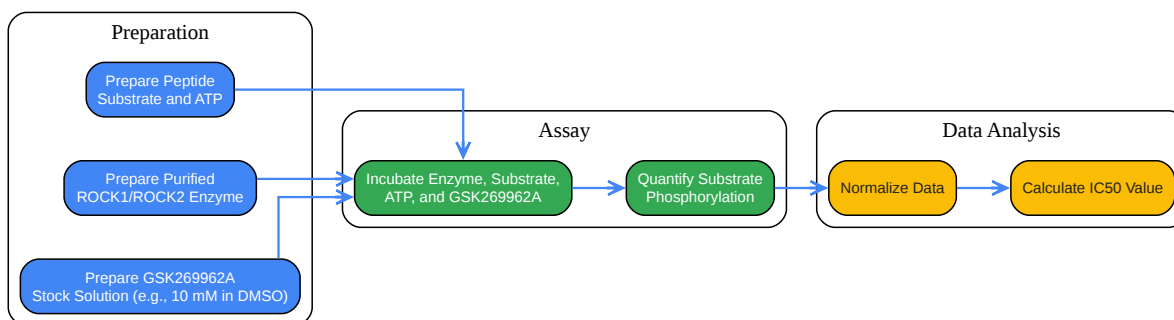
Protocol for 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of **GSK269962A** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of **GSK269962A** (based on a molecular weight of 570.6 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **GSK269962A** powder. To continue the example, add 1 mL of DMSO.
- Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the solution in a 37°C water bath may be necessary.[4] Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).[2][3]

Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is common for the compound to precipitate. To avoid this, ensure that the final concentration of DMSO in the working solution is low (typically $\leq 0.1\%$) and that the solution is well-mixed after dilution. If precipitation occurs, vortexing or brief sonication can help to redissolve the compound.[4]

Experimental Workflow for In Vitro Kinase Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of **GSK269962A** on ROCK kinase activity.

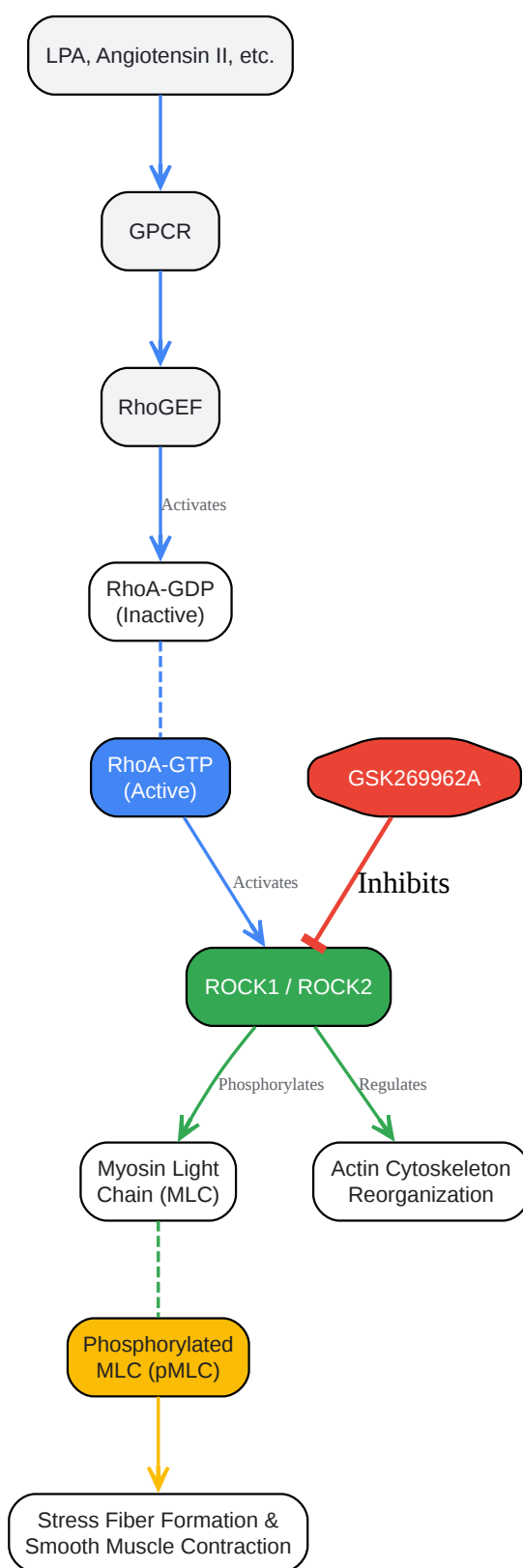


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Figure 1. Experimental workflow for an in vitro ROCK kinase inhibition assay.

Rho/ROCK Signaling Pathway

GSK269962A exerts its effects by inhibiting ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is integral to regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.



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Figure 2. Simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of **GSK269962A**.

In Vivo Study Preparation

For in vivo applications, **GSK269962A** can be formulated for oral administration. The following are example protocols and should be optimized for specific experimental needs.

Formulation 1: Aqueous Suspension

- Prepare a stock solution of **GSK269962A** in DMSO.
- In a separate tube, mix PEG300 and Tween-80.
- Add the **GSK269962A**/DMSO stock to the PEG300/Tween-80 mixture and mix until clear.
- Add saline or ddH₂O to the desired final volume and mix thoroughly.
- This preparation should be used immediately.^[1]

Example Formulation (for 1 mL):

Component	Volume/Amount
GSK269962A in DMSO	50 µL (of a 76 mg/mL stock)
PEG300	400 µL
Tween-80	50 µL
ddH ₂ O	500 µL

Formulation 2: Corn Oil Suspension

- Prepare a stock solution of **GSK269962A** in DMSO.
- Add the DMSO stock solution to corn oil.
- Mix thoroughly until a uniform suspension is achieved.

- This preparation should be used immediately.[1]

Example Formulation (for 1 mL):

Component	Volume/Amount
GSK269962A in DMSO	50 µL (of a 9.5 mg/mL stock)
Corn Oil	950 µL

Disclaimer: These protocols are intended as a guide. Researchers should independently validate and optimize these methods for their specific applications. All handling of chemical reagents should be performed in accordance with institutional safety guidelines. This product is for research use only and is not intended for human use.

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